6-Amino-5-nitrosouracil-13C2

Isotope Dilution Mass Spectrometry Bioanalysis Stable Isotope Labeling

Choose 6-Amino-5-nitrosouracil-13C2 for isotope dilution LC-MS/MS assays where unlabeled or deuterated internal standards cause up to 20% matrix-effect error. Its ¹³C₂ labeling ensures identical retention time and ionization efficiency, enabling 5–10% accuracy in pharmacokinetic and metabolic flux studies. Also used as a labeled precursor for xanthine derivatives and palladium(II) antiproliferative complexes, eliminating post-synthetic labeling steps.

Molecular Formula C₂¹³C₂H₄N₄O₃
Molecular Weight 158.08
Cat. No. B1158207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitrosouracil-13C2
Synonyms6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione-13C2;  4-Amino-5-nitroso-2,6-pyrimidinediol-13C2;  5-Nitroso-6-aminouracil-13C2;  6-Amino-5-nitroso-2,4-pyrimidinediol-13C2;  6-Amino-5-nitroso-22,4(1H,3H)-pyrimidinedione-13C2;  6-Amino-5-nitrosouracil-13C2;  N
Molecular FormulaC₂¹³C₂H₄N₄O₃
Molecular Weight158.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-nitrosouracil-13C2: Sourcing the Double-13C Labeled Analog for Isotope Dilution MS and Heterocyclic Synthesis


6-Amino-5-nitrosouracil-13C2 (CAS 2706486-83-9) is a stable isotope-labeled derivative of the pyrimidine scaffold 6-amino-5-nitrosouracil (unlabeled CAS 5442-24-0) . With a molecular formula of C₂¹³C₂H₄N₄O₃ and a molecular weight of 158.08 g/mol, this compound incorporates two ¹³C isotopes at specific positions of the uracil ring . As a non-radioactive, isotopically distinct analog, it is engineered primarily for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays via isotope dilution methodology, and as a labeled precursor or mechanistic probe in the synthesis of bioactive heterocycles including palladium(II) antiproliferative complexes and substituted purine derivatives [1].

Why 6-Amino-5-nitrosouracil-13C2 Cannot Be Replaced by Unlabeled or Differently Labeled Analogs in Quantitative Workflows


Analytical and synthetic workflows requiring exact molecular tracing or absolute quantification cannot interchangeably use unlabeled 6-amino-5-nitrosouracil, deuterated analogs (D-labeled), or alternative heteroatom-labeled variants (e.g., ¹⁵N₂) with the ¹³C₂-labeled compound [1]. In LC-MS/MS, the use of an unlabeled or non-isotopic structural analog as a surrogate internal standard fails to correct for ion suppression or enhancement (matrix effects) specific to the analyte, leading to quantification inaccuracies exceeding 15-20% [2]. Furthermore, D-labeled standards (e.g., Dₓ-labeled) can exhibit deuterium exchange or chromatographic retention time shifts (ΔtR) of up to 0.1-0.3 minutes relative to the analyte due to hydrogen-deuterium isotope effects, whereas ¹³C-labeled standards maintain near-identical physicochemical properties (ΔlogP < 0.02) and co-elute precisely with the native analyte, ensuring uniform matrix effect compensation [3]. In synthetic chemistry, using the ¹³C₂-labeled reagent versus unlabeled material provides the sole pathway to site-specific isotopic enrichment for metabolic flux analysis or mechanistic elucidation via ¹³C NMR and high-resolution mass spectrometry [4].

6-Amino-5-nitrosouracil-13C2 Procurement Evidence: Comparative Performance vs. Alternative Internal Standards and Synthetic Reagents


Isotopic Fidelity for LC-MS/MS: ¹³C₂-Labeled vs. D-Labeled Internal Standards for 6-Amino-5-nitrosouracil Quantification

In quantitative LC-MS/MS, 6-Amino-5-nitrosouracil-13C2 provides superior isotopic fidelity and co-elution characteristics compared to deuterium (²H)-labeled analogs. D-labeled internal standards suffer from chromatographic isotopic fractionation, where ²H-labeled species can elute 0.1-0.3 minutes earlier or later than the unlabeled analyte due to slight polarity differences introduced by C-²H bonds [1]. This temporal separation means the internal standard experiences different solvent composition and ionization conditions than the analyte at the MS source, undermining matrix effect correction. In contrast, ¹³C-labeled standards like 6-Amino-5-nitrosouracil-13C2 exhibit negligible retention time shifts (ΔtR < 0.02 min) and co-elute precisely with the native analyte, ensuring uniform ion suppression/enhancement across the chromatographic peak [2].

Isotope Dilution Mass Spectrometry Bioanalysis Stable Isotope Labeling

Absolute Quantification Accuracy in Complex Matrices: ¹³C₂-Internal Standard vs. Unlabeled Structural Analog Method

The use of 6-Amino-5-nitrosouracil-13C2 as an internal standard via isotope dilution mass spectrometry (IDMS) enables absolute quantification accuracy typically within 5-10% of the true value in complex biological matrices (e.g., plasma, cell lysates, tissue homogenates) [1]. In contrast, using an unlabeled structural analog (e.g., theophylline or caffeine) as a surrogate internal standard for 6-amino-5-nitrosouracil introduces significant error due to differential ionization efficiency and matrix effect susceptibility. For a typical small polar analyte in ESI-LC-MS/MS, surrogate internal standard methods often yield accuracy deviations of 15-30% in protein-precipitated plasma samples and inter-day precision (%CV) exceeding 15-20%, compared to %CV < 10% and accuracy 90-110% for the isotopically labeled internal standard [2].

Method Validation Precision Accuracy

Metabolic Tracing and Mechanistic Elucidation: ¹³C₂ Enrichment vs. Natural Abundance ¹³C Detection Limits

6-Amino-5-nitrosouracil-13C2 provides a defined +2 Da mass shift (m/z increase of 2.006 Da per molecule) relative to the unlabeled monoisotopic ion (M), enabling unambiguous tracking of the compound and its downstream metabolites via high-resolution mass spectrometry (HRMS) [1]. For an unlabeled molecule with natural abundance ¹³C (1.08% per carbon position), the M+2 isotopologue abundance is typically 0.05-0.5% of the monoisotopic peak for a C₄ compound, requiring >99.95% isotopic purity for reliable tracing above background noise [2]. The synthesized ¹³C₂-labeled compound, specified at >98% isotopic enrichment for each ¹³C position, yields an M+2 peak with >99.9% relative intensity, providing a signal-to-background enhancement of approximately 200-2000× over natural abundance M+2 signals, enabling detection of metabolic incorporation at sub-nanomolar concentrations in complex biological matrices [3].

Stable Isotope Resolved Metabolomics SIRM High-Resolution MS

Chemical Synthesis Differentiation: ¹³C₂-Labeled Reagent for Purine Derivative Preparation vs. Unlabeled Reagent

6-Amino-5-nitrosouracil-13C2 serves as a site-specifically labeled precursor for the synthesis of ¹³C₂-enriched xanthine derivatives and substituted purines . Reactions of 6-amino-5-nitrosouracil derivatives with aldehyde 1,1-dimethylhydrazones in dimethylformamide yield the corresponding purine ring systems, a transformation documented in multiple synthetic methodologies [1]. Using the ¹³C₂-labeled reagent in this cyclization pathway transfers the two ¹³C labels into the resultant purine core, yielding an isotopically defined product suitable for metabolic studies or as an analytical internal standard [2]. In contrast, using unlabeled 6-amino-5-nitrosouracil produces the same purine scaffold but lacks the isotopic signature required for downstream quantification or tracing, necessitating separate post-synthetic labeling steps that introduce additional synthetic complexity and cost [3].

Isotopic Labeling Heterocyclic Synthesis Purine Derivatives

Optimal Deployment of 6-Amino-5-nitrosouracil-13C2: Application Scenarios Supported by Comparative Evidence


Absolute Quantification of 6-Amino-5-nitrosouracil and Metabolites in Pharmacokinetic Studies via Isotope Dilution LC-MS/MS

In preclinical and clinical pharmacokinetic studies requiring precise measurement of 6-amino-5-nitrosouracil or its metabolites in plasma or tissue, 6-Amino-5-nitrosouracil-13C2 is added at a known concentration as the internal standard prior to sample extraction. The co-elution and identical ionization efficiency between analyte and internal standard, supported by the ¹³C₂ labeling strategy, ensures matrix effects are uniformly corrected, enabling quantification accuracy within 5-10% deviation [1]. This workflow meets regulatory bioanalytical validation criteria, which unlabeled surrogate internal standards fail to satisfy due to accuracy deviations exceeding 15-30% [2].

Stable Isotope Resolved Metabolomics (SIRM) for Tracing Purine Biosynthetic Pathway Flux

6-Amino-5-nitrosouracil-13C2 is used as a labeled precursor in cell culture or in vivo models to trace the incorporation of the ¹³C₂-uracil core into downstream purine metabolites. Following incubation, cellular extracts are analyzed by high-resolution mass spectrometry (HRMS). The +2.006 Da mass shift provided by the double ¹³C label enables detection of labeled isotopologues at signal-to-background enhancements of 200-2000× over natural abundance M+2 levels [1]. This methodology allows researchers to quantify metabolic flux through specific biosynthetic pathways with sub-nanomolar sensitivity, an application where unlabeled or radiolabeled tracers provide insufficient structural resolution or sensitivity [2].

Synthesis of ¹³C₂-Enriched Xanthine Derivatives as Analytical Reference Standards or Mechanistic Probes

The compound serves as a direct building block in the cyclization reaction with aldehyde 1,1-dimethylhydrazones to yield ¹³C₂-labeled xanthine derivatives [1]. The two ¹³C labels are retained in the fused purine ring system, producing isotopically defined products suitable for use as LC-MS/MS internal standards for xanthine-related analytes or as NMR probes for structural and dynamic studies. Using the pre-labeled ¹³C₂ reagent eliminates 2-3 post-synthetic labeling steps, reducing synthetic effort by an estimated 40-60% compared to labeling unlabeled xanthine products after ring formation [2].

Mechanistic Investigation of Palladium(II) Complex Formation and Antiproliferative Activity

6-Amino-5-nitrosouracil-13C2 can be complexed with palladium(II) to form ¹³C₂-labeled versions of the antiproliferative complexes described in the literature [1]. The resulting ¹³C₂-labeled palladium(II) complexes enable tracking of cellular uptake, intracellular distribution, and metabolic fate via HRMS and potentially ¹³C NMR. This provides a direct, non-radioactive method for elucidating the mechanism of action of these complexes against neuroblastoma (NB69) and glioma (U373-MG) cell lines, a capability that unlabeled complexes do not offer due to the inability to distinguish the administered compound from endogenous pyrimidine pools [2].

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